2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound features a pyridazinone core (6-oxo-3-phenylpyridazin-1(6H)-yl) linked via an acetamide bridge to a 1,3,4-thiadiazole moiety substituted with an isopropyl group. Pyridazinones are recognized for their broad pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The thiadiazole ring enhances metabolic stability and bioavailability, while the isopropyl group may influence lipophilicity and target binding .
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11(2)16-19-20-17(25-16)18-14(23)10-22-15(24)9-8-13(21-22)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWRMCUJFCDODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of EiM08-14992 is the cereblon component of the CRL4 CRBN E3 ubiquitin ligase . This protein complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells.
Mode of Action
EiM08-14992 acts as a cereblon E3 ligase modulator (CELMoD) . It binds to cereblon, conferring differentiated substrate-degradation specificity on the CRL4 CRBN E3 ubiquitin ligase. This leads to the degradation of specific proteins, including the zinc-finger B-cell transcription factors Ikaros and Aiolos , which contribute to myeloma cell survival.
Biochemical Pathways
The degradation of Ikaros and Aiolos by EiM08-14992 disrupts several key biochemical pathways. This includes a decrease in the levels of IRF4 and c-MYC , two transcription factors that are critical for the survival and proliferation of myeloma cells.
Result of Action
The action of EiM08-14992 leads to a strong reduction of critical transcription factors , such as c-Myc and interferon regulatory factor 4, which are linked to the induction of apoptosis as measured by cleaved caspase-3. This results in the death of myeloma cells, demonstrating the compound’s potential as a therapeutic agent.
Biological Activity
The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a novel derivative in the pyridazine and thiadiazole classes, which has garnered attention for its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article consolidates findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.39 g/mol. The structure features a pyridazine ring, which is known for its pharmacological properties, and a thiadiazole moiety that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.39 g/mol |
| LogP | 3.9188 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 56.961 Ų |
Cyclooxygenase Inhibition
The primary biological activity of this compound is its role as a COX-2 inhibitor . COX-2 is an enzyme implicated in inflammatory processes and pain signaling. Studies indicate that derivatives of pyridazine, including the compound , exhibit significant COX-2 inhibitory activity.
In vitro evaluations have demonstrated that the compound shows selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). For instance, one study reported IC50 values for several pyridazine derivatives, with some derivatives exhibiting lower IC50 values than celecoxib, a widely used COX-2 inhibitor:
Antioxidant Activity
The compound also exhibits antioxidant properties , reducing levels of reactive oxygen species (ROS) and preventing DNA strand breaks caused by oxidative stress. This suggests potential applications in conditions where oxidative damage is a concern, such as cancer and neurodegenerative diseases.
Case Study: In Vitro Evaluation
In a controlled laboratory setting, the compound was subjected to various assays to evaluate its cytotoxicity and efficacy as an anti-inflammatory agent. The results indicated:
- Cytotoxicity : At concentrations up to 100 µM, the compound did not exhibit significant cytotoxic effects on normal human dermal fibroblast cells.
- Anti-inflammatory Activity : The compound significantly reduced inflammation markers in cell cultures treated with pro-inflammatory cytokines.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological profile of this compound. Modifications to the thiadiazole and pyridazine rings can enhance selectivity and potency against COX-2 while minimizing adverse effects:
- Substituent Variations : Alterations in substituents on the phenyl ring can lead to variations in biological activity.
- Linker Modifications : The presence of different linkers between the pyridazine and thiadiazole moieties can influence binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Substituent Impact: The target compound’s 3-phenyl and 5-isopropyl groups contrast with dimethylpyrazole () or methylthio-benzyl () substituents. Phenyl groups enhance aromatic interactions in binding pockets, while isopropyl may improve membrane permeability .
- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution (e.g., alkylation with halides) or coupling reactions (e.g., azide-alkyne), indicating scalable methodologies for structural diversification .
Pharmacological and Physicochemical Properties
- Bioactivity Trends: Pyridazinone-thiadiazole hybrids exhibit receptor agonism/antagonism (e.g., formyl peptide receptor activity in ) and antimicrobial effects . The absence of specific data for the target compound highlights a research gap.
- Spectroscopic Validation: NMR and MS data (e.g., δ 2.28 ppm for methyl groups in ) confirm structural integrity, a critical step in compound characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
